molecular formula C₁₁H₁₆NNaO₈ B1141861 N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt CAS No. 209977-53-7

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt

Cat. No. B1141861
M. Wt: 313.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid and its derivatives involves several key steps, starting from N-acetylneuraminic acid. Through specific reactions including oxidation, reduction, and protective group manipulations, the desired dehydro and deoxy modifications are achieved. For instance, Hagedorn and Brossmer (1986) describe transforming N-acetylneuraminic acid into its 4-deoxy counterpart through a series of reactions that ultimately yield N-acetyl-4-deoxyneuraminic acid, a closely related compound showcasing similar synthetic strategies (Hagedorn & Brossmer, 1986).

Molecular Structure Analysis

The molecular structure of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid is characterized by the absence of a hydroxyl group at the 3-position and a double bond between the 2 and 3 carbon atoms, distinguishing it from its parent compound, N-acetylneuraminic acid. This structural modification imparts unique chemical reactivity and interaction capabilities with biological molecules.

Chemical Reactions and Properties

Chemical reactions involving N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid are influenced by its unique structure. The presence of the double bond and the absence of the hydroxyl group affect its susceptibility to nucleophilic attacks and rearrangements. For instance, studies have shown that derivatives of this compound can inhibit neuraminidase activity, showcasing its potential as a biochemical tool or therapeutic agent (Meindl et al., 1974).

Scientific Research Applications

  • Synthesis and Resistance to Bacterial Sialidases : A study by Baumberger, Vasella, and Schauer (1986) in "Helvetica Chimica Acta" described the synthesis of 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid and its behavior towards bacterial sialidases. They found that the 4-deoxy α-D-glycoside is not hydrolyzed significantly by Vibrio cholerae and Arthrobacter ureafaciens sialidase, and neither the free N-acetyl-4-deoxyneuraminic acid nor the α-D-glycoside inhibit the activity of these sialidases (Baumberger, Vasella, & Schauer, 1986).

  • Metabolism and Excretion Studies : Research by Nöhle, Beau, and Schauer (1982) in the "European Journal of Biochemistry" investigated the uptake, metabolism, and excretion of orally and intravenously administered, double-labeled N-glycoloylneuraminic acid and single-labeled 2-deoxy-2,3-dehydro-N-acetylneuraminic acid in mice and rats. They concluded that N-glycoloylneuraminic acid occurring in food cannot be used directly for the biosynthesis of glycoconjugates, important from an immunological point of view (Nöhle, Beau, & Schauer, 1982).

  • Inhibition of Neuraminidase Activity : A study by Meindl et al. (1974) in "Virology" examined the inhibitory activity of derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid against neuraminidases from viral and bacterial sources. They found that 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid is the most potent neuraminidase inhibitor described so far (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).

  • Identification in Mammalian Brain : Saito and Rosenberg (1984) identified N-acetyl-2,3-didehydro-2-deoxyneuraminic acid (NADNA) in bovine and rat brain, as reported in "Biochemistry." They demonstrated the occurrence of NADNA in mammalian brain and suggested that it may derive enzymatically from brain sialo conjugates (Saito & Rosenberg, 1984).

  • Regulation of Neuronal and Network Excitability : Isaev et al. (2007) in "The Journal of Neuroscience" explored the role of extracellular sialic acid in the regulation of neuronal and network excitability in the rat hippocampus. They found that a NEU blocker, N-acetyl-2,3-dehydro-2-deoxyneuraminic acid, dramatically reduced seizure threshold and aggravated hippocampal seizures, indicating its potential role in controlling neuronal and network excitability (Isaev, Isaeva, Shatskih, Zhao, Smits, Shworak, Khazipov, & Holmes, 2007).

properties

IUPAC Name

sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNKELIJSZBCBE-DHWIPPHDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt

Citations

For This Compound
1
Citations
B Shuoker, MJ Pichler, C Jin, H Sakanaka… - Nature …, 2023 - nature.com
The mucolytic human gut microbiota specialist Akkermansia muciniphila is proposed to boost mucin-secretion by the host, thereby being a key player in mucus turnover. Mucin glycan …
Number of citations: 11 www.nature.com

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